molecular formula C9H5F3N2O2 B081314 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile CAS No. 13544-06-4

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Cat. No. B081314
CAS RN: 13544-06-4
M. Wt: 230.14 g/mol
InChI Key: CSRSFUABKGQLSY-UHFFFAOYSA-N
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Description

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is a chemical compound characterized by the presence of nitro, trifluoromethyl groups, and a cyano group attached to a phenyl ring. Its properties and reactions are of interest in various fields of chemistry due to the unique combination of functional groups.

Synthesis Analysis

The synthesis of compounds like 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile often involves multiple steps, including nitration and cyanation processes. The nitration introduces the nitro group, while the cyanation step adds the cyano group to the molecule. These reactions require careful control of conditions to ensure specificity and yield.

Molecular Structure Analysis

The molecular structure of compounds such as 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile can be explored through techniques like IR spectroscopy and X-ray crystallography. Studies show that molecular configurations, bond lengths, and angles significantly influence the compound's physical and chemical properties (Binev et al., 2000).

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .
  • Methods : The synthesis and applications of TFMP and its derivatives involve the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Organic Semiconductor

  • Application : 4-(Trifluoromethyl)phenylacetonitrile, a compound structurally similar to the one you mentioned, has been used in the preparation of a novel n-type organic semiconductor .
  • Results : The resulting compound is a cyano-substituted distyrylbenzene derivative . The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

3. Cyanomethylation

  • Application : Acetonitrile, which is structurally related to the compound you mentioned, is used in the metal-free catalyzed functionalization of unsaturated hydrocarbons .
  • Methods : This process, known as cyanomethylation, involves the reaction of acetonitrile with unsaturated hydrocarbons in the presence of a catalyst .
  • Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

4. Synthesis of Aryl or Heteroaryl Derivatives

  • Application : 2-(Trifluoromethyl)phenylboronic acid, a compound structurally similar to the one you mentioned, can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
  • Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

5. Synthesis of Pyrrolopyrimidine Derivatives

  • Application : 2-(Trifluoromethyl)phenylboronic acid can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .
  • Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-1-6(3-4-13)8(5-7)14(15)16/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRSFUABKGQLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379695
Record name [2-Nitro-4-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

CAS RN

13544-06-4
Record name 2-Nitro-4-(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13544-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Nitro-4-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13544-06-4
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